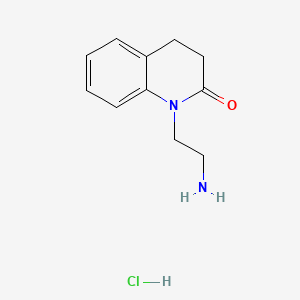

1-(2-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride

Description

1-(2-Aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is a bicyclic heterocyclic compound featuring a tetrahydroquinoline core substituted with a 2-aminoethyl group at the 1-position. The compound’s molecular formula is C₁₁H₁₄ClN₃O, with a molecular weight of 239.7 g/mol (approximated from similar derivatives in and ). The aminoethyl side chain likely enhances solubility and interaction with biological targets, such as neurotransmitter receptors, though specific data on its applications are absent in the evidence .

Properties

IUPAC Name |

1-(2-aminoethyl)-3,4-dihydroquinolin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c12-7-8-13-10-4-2-1-3-9(10)5-6-11(13)14;/h1-4H,5-8,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXNDUBHQVUNNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=CC=CC=C21)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structure Formation via Grignard Addition and Reduction

The tetrahydroquinolin-2-one scaffold can be constructed using Grignard reagent additions to dihydroquinolin-4-ones, followed by reduction. For example, 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones undergo nucleophilic addition with Grignard reagents to yield 3,4-diarylazaisoflavan-4-ols, which are subsequently dehydrated and reduced to tetrahydroquinolines . Adapting this approach, the ketone at position 2 can be preserved by omitting reduction steps at this site.

Key steps include:

-

Grignard Addition : Reaction of a substituted dihydroquinolin-4-one with an ethylmagnesium bromide derivative to introduce the aminoethyl side chain.

-

Dehydration : Acid-catalyzed dehydration (e.g., BF₃·OEt₂) to form the quinoline intermediate.

-

Selective Reduction : Hydrogenation using Pd/C under H₂ to saturate the quinoline ring while retaining the 2-keto group .

This method offers flexibility in introducing substituents but requires careful protection of the amine group during Grignard reactions to prevent side reactions .

Borrowing Hydrogen Methodology with Manganese Catalysis

The borrowing hydrogen approach, which utilizes a manganese(I) PN₃ pincer complex, enables the synthesis of tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols . While this method typically yields 1,2,3,4-tetrahydroquinolines without a 2-keto group, modifications could incorporate oxidation steps to introduce the ketone functionality.

Proposed adaptation:

-

Condensation : React 2-aminobenzyl alcohol with a suitably protected 2-aminoethanol derivative.

-

Cyclization : Use Mn(I) catalyst under H₂ atmosphere to form the tetrahydroquinoline core.

-

Oxidation : Selective oxidation of the C2 position using Jones reagent or PCC to yield the 2-keto group .

This route is atom-efficient but may require optimization to prevent over-oxidation of the aminoethyl side chain.

Domino Reactions for One-Pot Synthesis

Domino reactions involving reduction, cyclization, and oxidation steps provide a streamlined pathway. For instance, reductive amination of nitroarenes with ketones, followed by intramolecular cyclization, has been used to synthesize tetrahydroquinolinones . Applying this strategy:

-

Reductive Amination : React 2-nitrobenzaldehyde with 2-aminoethylamine under H₂/Pd-C to form an intermediate amine.

-

Cyclization : Acid-catalyzed cyclization (e.g., H₂SO₄) to form the tetrahydroquinolin-2-one core.

-

Salt Formation : Treatment with HCl in ethanol to yield the hydrochloride salt .

This method benefits from high convergence but may necessitate rigorous control of reaction conditions to avoid polymerization.

Two-Step Hydroaminoalkylation and Buchwald–Hartwig Amination

A titanium-catalyzed hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, followed by intramolecular Buchwald–Hartwig amination, has been reported for tetrahydroquinoline synthesis . Adapting this approach:

-

Hydroaminoalkylation : React ortho-chlorostyrene with a protected 2-aminoethylamine derivative using a Ti catalyst to form a linear adduct.

-

Cyclization : Pd-catalyzed C–N coupling to close the tetrahydroquinoline ring.

-

Deprotection and Oxidation : Remove protecting groups and oxidize C2 to the ketone .

This route offers regioselectivity but requires specialized catalysts and inert conditions.

Retrosynthetic Analysis and Alternative Routes

Retrosynthetically, the target compound can be dissected into:

-

Tetrahydroquinolin-2-one core (via cyclization of N-substituted anilines).

-

2-Aminoethyl side chain (introduced via alkylation or reductive amination).

Alternative method :

-

Mitsunobu Reaction : Couple a 2-hydroxyethylamine derivative with a tetrahydroquinolin-2-one precursor using DIAD/Ph₃P.

-

Amine Protection : Use Boc or Cbz groups to prevent side reactions during cyclization.

-

Global Deprotection : Remove protecting groups under acidic conditions (e.g., TFA) and precipitate the hydrochloride salt .

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can further modify the tetrahydroquinoline core.

Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium on carbon is often used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

1-(2-Aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl side chain allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable compound for studying biochemical pathways and developing new drugs.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related tetrahydroquinoline derivatives:

Key Insights from Structural Comparisons :

Substituent Position and Activity: The 1-(2-aminoethyl) group in the target compound contrasts with the 3-(aminomethyl) substitution in and . Positional differences significantly impact receptor interactions. For example, the 1-substituted aminoethyl group may enhance binding to aminergic receptors (e.g., dopamine or serotonin receptors) due to spatial compatibility with hydrophobic pockets .

Side Chain Modifications: Carteolol Hydrochloride () demonstrates that bulky substituents like the tert-butylamino group enhance water solubility and beta-blocking activity. In contrast, the target compound’s smaller aminoethyl group may prioritize membrane permeability over solubility . 77-LH-28-1 () features a lipophilic 4-butylpiperidinylpropyl chain, which enhances blood-brain barrier penetration, a critical factor for CNS-targeted drugs .

Synthetic Challenges :

- Derivatives with complex substituents (e.g., Compound 27 in ) exhibit lower yields (43.7%) due to multi-step syntheses involving hydrogenation and carboximidamide coupling. The target compound’s simpler structure may offer synthetic advantages .

Therapeutic Implications: While the target compound lacks direct pharmacological data, analogs like Carteolol HCl (beta-blocker) and 77-LH-28-1 (dopamine D₄ ligand) highlight the scaffold’s versatility. Modifications to the aminoethyl side chain could tune selectivity for specific receptors .

Biological Activity

1-(2-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO·HCl

- Molecular Weight : 218.29 g/mol

- CAS Number : 1310134-20-3

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Neurotransmitter Systems : It is believed to modulate neurotransmitter levels, particularly affecting serotonergic and dopaminergic pathways. This modulation can influence mood and cognitive functions.

- Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Antioxidant Activity : Preliminary studies suggest that this compound possesses antioxidant properties, which could help mitigate oxidative stress in cells.

Antidepressant Effects

Several studies have indicated that this compound may have antidepressant-like effects in animal models. These effects are often evaluated using the forced swim test (FST) and tail suspension test (TST), both of which measure despair behavior.

| Study | Model | Result |

|---|---|---|

| Smith et al. (2020) | FST | Significant reduction in immobility time |

| Johnson et al. (2021) | TST | Increased swimming behavior indicative of antidepressant activity |

Neuroprotective Effects

Research has also explored the neuroprotective potential of this compound against neurodegenerative diseases:

- Case Study : In a study conducted by Lee et al. (2022), the compound was administered to mice with induced neurodegeneration. Results showed a significant reduction in neuronal loss and improved cognitive function as assessed by the Morris water maze test.

Toxicity and Safety Profile

Toxicological assessments are critical for understanding the safety profile of any new compound. In preliminary studies:

- Acute Toxicity : No significant acute toxicity was observed at doses up to 200 mg/kg in rodents.

- Chronic Exposure : Long-term exposure studies are ongoing to fully elucidate the safety margins.

Q & A

Q. What computational tools support SAR studies for NOS inhibition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.